N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.
Introduction of the 2,4-difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the 4-methoxyphenyl group: This can be accomplished through a coupling reaction, such as Suzuki or Heck coupling, using a 4-methoxyphenylboronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a catalyst such as palladium or copper.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, or apoptosis.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
N-(2,4-difluorophenyl)-2-[2-(4-hydroxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide: Similar structure but with a methyl group instead of a methoxy group.
These comparisons highlight the unique features of N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide, such as its specific substituents and their influence on the compound’s properties and activities.
Properties
Molecular Formula |
C21H16F2N4O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C21H16F2N4O3/c1-30-15-5-2-13(3-6-15)18-11-19-21(29)26(8-9-27(19)25-18)12-20(28)24-17-7-4-14(22)10-16(17)23/h2-11H,12H2,1H3,(H,24,28) |
InChI Key |
QYACZYUOTYGOBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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